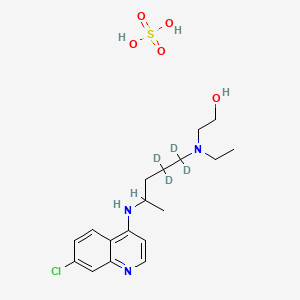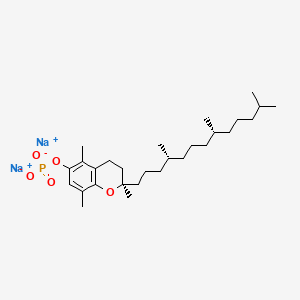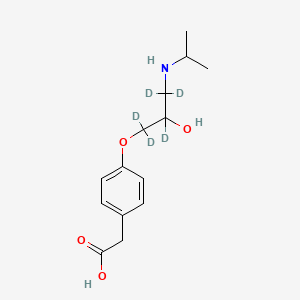
Metoprolol Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metoprolol Acid-d5 is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Metoprolol. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be easily traced in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions: Metoprolol Acid-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert this compound back to its parent compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain of this compound. Reagents such as sodium hydroxide (NaOH) and halogenating agents are used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Regeneration of the parent Metoprolol compound.
Substitution: Formation of halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Metoprolol Acid-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems, aiding in the study of absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites formed in vivo.
Drug Interaction Studies: The compound is used to study interactions with other drugs and their impact on Metoprolol metabolism.
Clinical Research: this compound is used in clinical trials to understand the pharmacodynamics and therapeutic effects of Metoprolol in patients.
Mécanisme D'action
Metoprolol Acid-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.
Comparaison Avec Des Composés Similaires
Atenolol: Another selective beta-1 adrenergic receptor blocker used for similar therapeutic purposes.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Bisoprolol: A highly selective beta-1 blocker with similar pharmacological properties.
Comparison:
Selectivity: Metoprolol Acid-d5 is highly selective for beta-1 receptors, whereas Propranolol is non-selective.
Pharmacokinetics: The deuterated form of Metoprolol provides enhanced stability and traceability in pharmacokinetic studies compared to non-deuterated forms.
Therapeutic Use: While all these compounds are used to manage cardiovascular conditions, this compound is primarily used in research settings due to its isotopic labeling.
This compound stands out due to its unique isotopic labeling, making it an invaluable tool in pharmacokinetic and metabolic research.
Propriétés
IUPAC Name |
2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-FPWSDNDASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
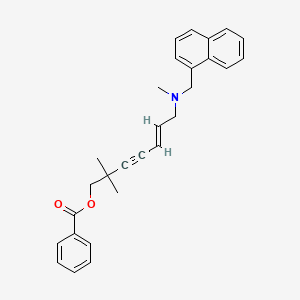
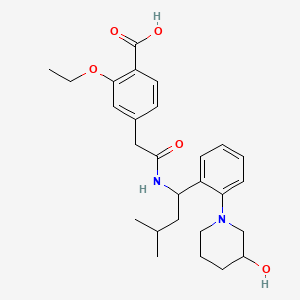
![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)


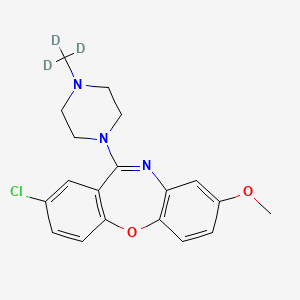
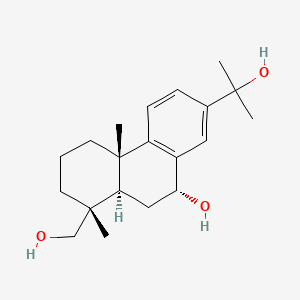
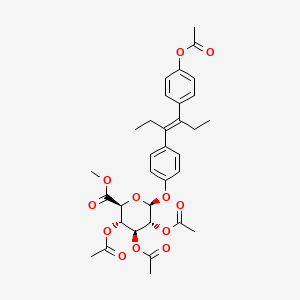
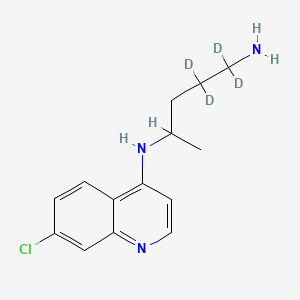

![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
